7-Bromo-1-methyl-quinazoline-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-methylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHHDXUCBLSXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Quinazoline 2,4 Dione Derivatives
Classical and Contemporary Synthetic Pathways to the Quinazoline-2,4-dione Nucleus
The construction of the fundamental quinazoline-2,4-dione ring system can be achieved through several established and emerging synthetic routes. These methods often begin with readily available precursors and proceed through cyclization reactions.
Cyclization Reactions Involving Anthranilic Acid and Its Derivatives
A foundational and widely utilized approach for synthesizing the quinazoline-2,4-dione core involves the cyclization of anthranilic acid and its derivatives. jst.go.jpgeneris-publishing.comnih.gov This method's popularity stems from the commercial availability of a diverse range of substituted anthranilic acids, allowing for the introduction of various functionalities onto the aromatic ring of the final product.
The reaction of anthranilic acid with urea (B33335) at elevated temperatures (150-160°C) is a classic method for producing quinazoline-2,4-dione. generis-publishing.com A more contemporary and efficient variation involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in water. This eco-friendly, one-pot synthesis proceeds by forming a urea derivative, which then undergoes base-mediated cyclization to yield the desired quinazoline-2,4-dione in near-quantitative yields. jst.go.jp
Furthermore, N-substituted anthranilic acids, such as N-methylanthranilic acid, can be cyclized with sodium cyanate under alkaline conditions to produce N1-substituted quinazoline-2,4-diones, like 1-methylquinazoline-2,4-dione. generis-publishing.com The reaction of substituted anthranilic esters with N-pyridyl ureas also provides a route to 3-substituted quinazoline-2,4-diones. This process involves the initial formation of an N-aryl-N'-pyridyl urea intermediate, followed by cyclocondensation. mdpi.com
| Starting Material | Reagent(s) | Conditions | Product | Reference |
| Anthranilic acid | Urea | 150-160°C | Quinazoline-2,4-dione | generis-publishing.com |
| 4-Fluoro-2-aminobenzoic acid | Potassium cyanate, NaOH, HCl | Water, Room Temp. | 7-Fluoroquinazoline-2,4-dione | jst.go.jp |
| N-Methylanthranilic acid | Sodium cyanate | Alkaline | 1-Methylquinazoline-2,4-dione | generis-publishing.com |
| Anthranilic acid ethyl ester | 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea | 120°C, Solvent-free | 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | mdpi.com |
Utilization of Phosgene (B1210022) and Phosgene Surrogates
The introduction of the C2 carbonyl group of the quinazoline-2,4-dione ring can be effectively achieved using phosgene or, more commonly today, safer phosgene surrogates. These reagents react with appropriate aniline (B41778) derivatives to facilitate the necessary cyclization.
Historically, the treatment of 2-aminobenzamides with phosgene was a method to generate 3-substituted quinazoline-2,4-diones. researchgate.net However, due to the high toxicity of phosgene, a variety of surrogates have been developed and are now widely used. These include triphosgene, carbonyldiimidazole, and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). acs.org Phenyl isocyanate can also serve as a carbonylating agent in these syntheses. researchgate.net
A notable modern approach involves a one-pot, metal-free synthesis of quinazoline-2,4-diones from 2-aminobenzamides using (Boc)₂O in the presence of 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method is advantageous as it can proceed under microwave irradiation or even at room temperature for activated substrates, offering a broad substrate scope and good functional group tolerance. acs.org
Multicomponent Reaction Approaches for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high efficiency and diversity in the synthesis of quinazoline-2,4-dione derivatives.
One such strategy involves a three-component catalytic condensation of 2-haloanilines with carbon dioxide (CO₂) and an isocyanide, catalyzed by palladium, to form the quinazoline-2,4-dione scaffold. researchgate.net Another innovative MCR approach for creating polycyclic quinazolinones utilizes the Ugi four-component reaction (Ugi-4CR). nih.gov These methods exemplify the atom and step economy that can be achieved with MCRs, providing rapid access to libraries of structurally diverse compounds. nih.gov
Strategies for Targeted Functionalization and Derivatization
Once the core quinazoline-2,4-dione structure is in place, further derivatization is often necessary to achieve the desired biological activity or physical properties. This is accomplished through regioselective substitution reactions at the nitrogen atoms (N1 and N3) and on the carbocyclic aromatic ring.
Regioselective Substitutions at N1, N3, and the Aromatic Ring
The ability to selectively introduce substituents at specific positions of the quinazoline-2,4-dione scaffold is crucial for structure-activity relationship studies.
N1- and N3-Alkylation: The nitrogen atoms at positions 1 and 3 are common sites for functionalization. Alkylation at these positions can be achieved using various alkylating agents in the presence of a base. For instance, N-alkylation of quinazoline-2,4-dione with ethyl chloroacetate (B1199739) in dimethylformamide (DMF) with potassium carbonate as a base allows for the introduction of an acetate (B1210297) group. nih.gov The synthesis of differentially N-substituted quinazoline-2,4-diones can be accomplished under mild conditions, tolerating a wide range of substituents on both the aromatic and dione (B5365651) rings. organic-chemistry.org The synthesis of 1,3-dialkylquinazoline-2,4-diones can be achieved with high yields from the reaction of quinazoline-2,4-dione with alkyl halides under alkaline conditions. generis-publishing.com
Aromatic Ring Substitution: While many syntheses begin with already substituted anthranilic acids, direct functionalization of the pre-formed quinazoline-2,4-dione aromatic ring is also possible, though less commonly described in the context of "7-Bromo-1-methyl-quinazoline-2,4-dione" synthesis, which implies the bromine is introduced earlier. However, general principles of electrophilic aromatic substitution can be applied, with the existing substituents directing the position of new functional groups.
Implementation of Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline-2,4-diones to develop more environmentally benign and sustainable processes.
Solvent-Free Conditions and Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective technique for accelerating the synthesis of quinazoline-2,4-diones. acs.orgnih.gov Reactions that would typically require hours of conventional heating can often be completed in minutes under microwave irradiation, frequently with improved yields. acs.orgnih.govresearchgate.netsci-hub.cat For example, the reaction of substituted methyl anthranilate with isocyanates can be carried out in a DMSO/water mixture under microwave irradiation without the need for a catalyst or base. acs.orgnih.gov Furthermore, some syntheses can be performed under solvent-free conditions, significantly reducing waste. ijarsct.co.in
Ionic Liquids and Bio-based Solvents: Ionic liquids (ILs) have gained attention as "green" solvents and catalysts due to their low vapor pressure and tunable properties. rsc.orgresearchgate.netacs.orgmdpi.com They have been successfully employed in the synthesis of quinazoline-2,4-diones from CO₂ and 2-aminobenzonitriles, where the IL can act as both the solvent and the catalyst. rsc.orgacs.org This approach allows the reaction to proceed efficiently at atmospheric pressure. rsc.org Reversible ionic liquids have also been developed for this transformation. mdpi.com
Water as a Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An efficient, one-pot synthesis of quinazoline-2,4-diones from anthranilic acid derivatives and potassium cyanate has been developed using water as the solvent at room temperature. jst.go.jp Microwave-assisted syntheses in aqueous media have also been reported, further enhancing the green credentials of these methods. rsc.org
Metal-Catalyzed and Photoredox Catalysis for Quinazoline-2,4-dione Formation
The construction of the quinazoline-2,4-dione skeleton has been significantly enhanced by transition-metal catalysis, which enables the use of diverse starting materials under efficient reaction conditions. researchgate.netresearchgate.net Various metals, including palladium, copper, cobalt, and iron, have been employed to catalyze the cyclization reactions that form the core heterocyclic structure. nih.govmdpi.com
Palladium-catalyzed reactions, for instance, have been developed for the synthesis of quinazolinedione products through a tandem arylation-ester amidation sequence starting from o-halo benzoates and monoalkyl ureas. Another palladium-catalyzed approach involves the insertion and cycloaddition of carbon dioxide and isocyanides to 2-iodoanilines, which proceeds under mild conditions. Copper-catalyzed methods have also been reported, often involving cascade reactions that form multiple bonds in a single operation. Furthermore, earth-abundant metals like cobalt and iron have emerged as cost-effective and environmentally benign catalysts for synthesizing quinazoline (B50416) derivatives through dehydrogenative coupling and annulation strategies. nih.govmdpi.com
In parallel with metal catalysis, photoredox catalysis has surfaced as a powerful tool for organic synthesis, offering mild and sustainable reaction pathways. Visible-light-promoted methods allow for the formation of quinazolinones at room temperature, often utilizing molecular oxygen as a clean oxidant. These reactions can proceed without a dedicated photocatalyst, where visible light itself initiates the reaction cascade, such as the cleavage of a C=C bond to generate an aldehyde in situ, which then cyclizes with an aminobenzamide. In other systems, photocatalysts like Ru(II) or Ir(III) complexes are used to facilitate one-pot acceptorless dehydrogenation coupling reactions to furnish the quinazolinone core.
Table 1: Overview of Catalytic Methods for Quinazoline-2,4-dione Synthesis
| Catalytic System | Reactants | Key Features |
|---|---|---|
| Palladium (Pd) | o-halo benzoates, monoalkyl ureas | Tandem arylation-ester amidation; Regioselective for 3-N-alkyl isomers. |
| Palladium (Pd) | 2-iodoanilines, CO₂, isocyanide | Mild conditions; Forms C-C, C-O, and C-N bonds. |
| Copper (Cu) | 2-iodobenzamides, aldehydes | One-pot cascade reactions. |
| Cobalt (Co) | 2-aminoaryl alcohols, nitriles | Ligand-free; Dehydrogenative annulation. researchgate.net |
| Iron (Fe) | (2-aminophenyl)methanols, benzamides | Atom-economical; Acceptorless dehydrogenative coupling. mdpi.com |
| Photoredox (e.g., Ptpop-I) | Primary alcohols, o-aminobenzamides | Acceptorless dehydrogenation; Proceeds under N₂. |
| Photocatalyst-Free | Aminobenzamides, styrenes | Visible-light promoted; Uses O₂ as a clean oxidant. |
Synthetic Considerations for Bromo and Methyl Substituents on the Quinazoline-2,4-dione Scaffold
The synthesis of specifically substituted derivatives such as this compound requires careful strategic planning. The introduction of the bromine atom and the N1-methyl group can be achieved through a multi-step sequence, typically involving the initial formation of a substituted quinazoline-2,4-dione followed by further functionalization.
A common strategy to introduce a bromine atom at the 7-position is to begin with a correspondingly substituted precursor. The synthesis would typically start from 4-bromo-2-aminobenzoic acid. This starting material can undergo cyclization with a suitable carbonyl source, such as urea or a phosgene equivalent, to form 7-bromoquinazoline-2,4(1H,3H)-dione. Alternative methods include the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate catalyzed by DMAP or the cyclization of tert-butyl (2-cyanoaryl)carbamates. The presence of the bromo substituent is generally well-tolerated in these cyclization reactions.
The introduction of a methyl group at the N1 position is often achieved in a subsequent step. While synthesis from N-methylisatoic anhydride (B1165640) is possible, it has been reported to result in lower yields. A more efficient and widely used method is the direct N-methylation of the pre-formed quinazoline-2,4-dione ring system. For the synthesis of this compound, the intermediate 7-bromoquinazoline-2,4(1H,3H)-dione can be treated with a methylating agent, such as methyl iodide, in the presence of a suitable base. The choice of base and reaction conditions is crucial to ensure selective methylation at the desired N1 position over the N3 position. The use of tetramethylguanidine as a base has been shown to be effective for this transformation, providing good yields of the N1-methylated product.
Table 2: Representative Synthetic Transformations for this compound
| Step | Transformation | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|---|
| 1 | Cyclization | 4-Bromo-2-aminobenzoic acid | Urea, heat | 7-Bromoquinazoline-2,4(1H,3H)-dione |
| 2 | N1-Methylation | 7-Bromoquinazoline-2,4(1H,3H)-dione | Methyl iodide, Tetramethylguanidine | This compound |
Biological Activities and Molecular Mechanisms of Quinazoline 2,4 Dione Derivatives
Broad Spectrum Pharmacological Potential of the Quinazoline-2,4-dione Scaffold in Research
The quinazoline-2,4-dione core is recognized as a "privileged scaffold" in drug discovery due to its ability to bind to a wide range of biological targets, leading to a diverse portfolio of pharmacological activities. nih.govresearchgate.net Research has extensively documented that derivatives featuring this structure exhibit significant potential across numerous therapeutic areas. nih.govrsc.org
These activities include, but are not limited to:
Anticancer: Derivatives have shown promise against various cancer cell lines. nih.govnih.gov
Antimicrobial: The scaffold is a basis for developing agents against bacterial pathogens. nih.govresearchgate.net
Anti-inflammatory: Numerous analogues possess anti-inflammatory properties. nih.govrsc.org
Antimalarial: The quinazoline-2,4-dione structure has been incorporated into potential antimalarial compounds. nih.govnih.govrsc.org
Anticonvulsant: Certain derivatives have been investigated for their anticonvulsant effects. nih.govresearchgate.net
Antihypertensive: The scaffold has been linked to blood pressure-lowering effects. nih.gov
Antiviral and Anti-HIV: Research has indicated potential antiviral activity for some derivatives. nih.gov
Antidiabetic: The scaffold has been explored for its role in managing diabetes. nih.gov
This wide range of biological activities has spurred continuous research into the synthesis and evaluation of novel quinazoline-2,4-dione derivatives. dntb.gov.uanih.gov
Elucidation of Molecular Targets and Pathways of Action
The diverse pharmacological effects of quinazoline-2,4-dione derivatives stem from their interaction with a variety of specific molecular targets. These interactions can be broadly categorized into enzyme inhibition, receptor modulation, and interference with fundamental cellular processes.
Quinazoline-2,4-dione analogues have been identified as potent inhibitors of a wide array of enzymes crucial for pathogen survival and human disease progression.
Farnesyltransferase: Quinazolinone derivatives have been developed as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell signaling. google.com
Chitin (B13524) Synthase: A series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives were found to have strong inhibitory potency against chitin synthase, a key enzyme in fungi. researchgate.net
Bacterial Gyrase and DNA Topoisomerase IV: The quinazoline-2,4-dione scaffold has been used to design fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. rsc.orgnih.gov Some derivatives show significant activity against S. aureus DNA gyrase. rsc.org
α-Amylase and α-Glucosidase: As a strategy for managing postprandial hyperglycemia in diabetes, quinazolinone derivatives have been developed as inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. researchgate.netnih.govresearchgate.netacs.org Some 2,3-dihydroquinazolin-4(1H)-ones showed potent α-glucosidase inhibitory activity compared to the standard drug acarbose. acs.org
Src/Abl Kinases: Styrylquinazoline derivatives, which are structurally related, have been investigated as inhibitors of non-receptor tyrosine kinases like Abl and Src. nih.gov Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, features a distinct but related thiazole-carboxamide structure. exlibrisgroup.com
LdTR Enzyme (and related anti-leishmanial targets): While direct inhibition of Leishmania donovani Trypanothione Reductase (LdTR) by this specific scaffold is less documented, related 2,4-diaminoquinazoline analogues have shown potent antileishmanial activity by inhibiting folate utilization, a critical pathway for the parasite. nih.gov Other quinazolin-2,4-dione derivatives have demonstrated activity against Leishmania mexicana, suggesting the scaffold is promising for developing new anti-leishmanial agents that may act on various essential parasite enzymes. researchgate.netnih.gov
Phosphodiesterase (PDE): Derivatives have been designed as selective inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory processes, highlighting their potential as novel anti-inflammatory agents. semanticscholar.org
Cyclin-Dependent Kinase 5 (CDK5): Certain analogues of quinazoline-2,4(1H,3H)-dione have been reported to exhibit inhibitory activity against CDK5. nih.gov
NHE-1: Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized as inhibitors of the Na+/H+ exchanger 1 (NHE-1), a membrane protein involved in maintaining intracellular pH and implicated in inflammation and other pathologies. nih.gov
The table below summarizes the inhibitory concentrations (IC₅₀) for selected quinazoline-2,4-dione derivatives against various enzymes.
| Derivative Class | Target Enzyme | IC₅₀ Value | Source |
| Quinazolinone-pyrimidine hybrids | DNA Gyrase (S. aureus) | 0.25 µM | rsc.org |
| 3-substituted quinazoline-2,4-diones | c-Met | 0.052–0.084 µM | nih.gov |
| 3-substituted quinazoline-2,4-diones | VEGFR-2 | 0.035–0.082 µM | nih.gov |
| Quinazolin-2,4-dione hydroxamic acids | HDAC6 | 4 nM | nih.gov |
| Quinazoline-2,4-dione piperizinone moiety | PARP-1 | 0.94 nM | nih.gov |
| Quinazoline-2,4-dione piperizinone moiety | PARP-2 | 0.87 nM | nih.gov |
This table presents a selection of data to illustrate the potency of the scaffold.
The quinazoline-2,4-dione scaffold also serves as a template for compounds that modulate key cell surface and nuclear receptors.
RORγt: Novel quinazolinedione derivatives have been identified as potent retinoic acid receptor-related orphan receptor-gamma t (RORγt) inverse agonists. nih.gov By inhibiting RORγt, these compounds can suppress the production of IL-17A, a key cytokine in Th17-driven autoimmune diseases. nih.gov
5-HT3 Receptors: The scaffold has been utilized in the synthesis of new 5-HT3 receptor antagonists.
α1-Adrenoceptors: Quinazoline-based compounds, such as prazosin (B1663645) and doxazosin, are well-known α1-adrenoceptor antagonists used clinically for hypertension and benign prostatic hyperplasia. nih.govnih.gov Newer research has explored novel quinazoline (B50416) derivatives for this target, demonstrating that specific stereochemistry is crucial for optimal interaction at α1-AR subtypes. nih.gov Interestingly, the apoptotic effect of these antagonists on prostate cancer cells has been found to be independent of their α1-adrenoceptor antagonism. nih.gov
Beyond specific enzyme or receptor targeting, quinazoline-2,4-dione derivatives can disrupt essential cellular machinery, often leading to an anti-proliferative or cytotoxic effect.
Anti-Angiogenesis: By dually inhibiting key tyrosine kinases like VEGFR-2 and c-Met, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives effectively block pathways that are fundamental to tumor angiogenesis. nih.gov
Apoptosis Induction: A common mechanism of action for anticancer quinazoline derivatives is the induction of programmed cell death, or apoptosis. nih.gov This has been observed in various cancer cell lines in response to treatment with different analogues. nih.govnih.govnih.govnih.gov For example, some derivatives induce apoptosis through DNA fragmentation without causing necrosis. nih.gov
Cell Cycle Perturbation: The anti-proliferative effects of these compounds are often linked to their ability to interfere with the cell cycle. nih.gov Studies have shown that certain quinazoline-pyrimidine hybrids can cause cell cycle arrest, primarily in the S phase, preventing cancer cells from replicating. nih.gov Other derivatives have been shown to arrest the cell cycle in the G1 or G2/M phase. nih.gov
Mechanistic Insights Derived from Studies on 7-Bromo-1-methyl-quinazoline-2,4-dione Analogues
While direct and extensive mechanistic studies on the specific compound This compound are not widely available in published literature, significant insights can be drawn from structure-activity relationship (SAR) studies on its close analogues. The positions of substituents on the quinazoline ring are critical in determining pharmacological activity. nih.gov
A key study investigated a series of N1-substituted quinazoline-2,4(1H,3H)-dione derivatives, including a very close analogue: 2-(6-Bromo-1-methyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-carbamimidoylacetamide . nih.gov This compound features the same 1-methyl substitution and a bromo-substitution on the benzene (B151609) ring, albeit at position 6 instead of 7. In this study, the compound was evaluated as an inhibitor of the NHE-1 transporter. The research found that the presence of the bromine atom at the 6-position (referred to as C5 in the study's numbering system) did not significantly influence the inhibitory activity compared to its non-brominated counterpart. nih.gov This suggests that for this particular mechanistic pathway (NHE-1 inhibition), halogenation at this position may be neutral, serving primarily to modulate physicochemical properties rather than direct target binding.
Furthermore, research into other quinazoline derivatives highlights the importance of substitution at the 7-position. For instance, studies on 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione revealed that substituents at the 7-position are a key point for molecular diversity and influencing cytotoxic activity against human tumor cell lines. Similarly, another study on quinazoline-pyrimidine hybrids showed that a 7-chloro substitution could be a feature in compounds with cytotoxic activity. researchgate.net
Structure Activity Relationship Sar Investigations
Impact of Substitutions on Quinazoline-2,4-dione Bioactivity
Systematic structural modifications of the quinazoline-2,4-dione nucleus have established a clear correlation between specific substitution patterns and biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govnih.gov
The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4-dione ring are key sites for chemical modification, and substitutions at these positions significantly modulate the compound's interaction with biological targets. nih.gov
Research into novel antibacterial agents has shown that the introduction of different heterocyclic rings at the N1 and N3 positions dramatically affects activity. For instance, derivatives featuring triazole moieties at both N1 and N3 demonstrated notable activity against Escherichia coli. nih.gov Similarly, compounds with oxadiazole and thiadiazole groups at these positions showed moderate inhibitory activity against Staphylococcus aureus and Candida albicans. nih.gov
In the context of Na+/H+ exchanger-1 (NHE-1) inhibition, the nature of the side chains at N1 and N3 is crucial. Studies have shown that introducing guanidine (B92328) moieties to these positions is a promising strategy. nih.gov A comparative study revealed that derivatives with a conformationally rigid 5-amino-1,2,4-triazole, acting as a guanidine "mimic," were more active than those with flexible, acyclic guanidine side chains. nih.gov This suggests that conformational rigidity in the N1 and N3 substituents is favorable for binding to the NHE-1 protein. nih.gov
The table below summarizes the effect of different N1 and N3 substitutions on the antibacterial activity of quinazoline-2,4-dione derivatives.
| Position | Substituent | Target Organism | Activity Level |
| N1 and N3 | Triazole moieties | Escherichia coli | Moderate |
| N1 and N3 | Triazole moieties | Staphylococcus aureus | Moderate |
| N1 and N3 | Oxadiazole/Thiadiazole | Staphylococcus aureus | Moderate |
| N1 and N3 | Oxadiazole/Thiadiazole | Candida albicans | Moderate |
Data sourced from studies on 1,3-disubstituted quinazoline-2,4-dione derivatives. nih.gov
Substituents on the benzene (B151609) portion of the quinazoline-2,4-dione core play a significant role in determining pharmacological activity. nih.gov Halogenation, in particular, is a common strategy to enhance potency. While specific data on C7 substitution for 7-Bromo-1-methyl-quinazoline-2,4-dione is part of a broader SAR understanding, studies on related compounds highlight the importance of this type of modification.
For example, in a series of NHE-1 inhibitors, the introduction of a bromine atom at the C5 position was found to decrease activity, suggesting potential steric limitations within the target's binding site. nih.gov In another study on cyclin-dependent kinase 9 (CDK9) inhibitors, a quinazolin-4-one derivative with a 3-bromophenyl group at position 2 showed a significant improvement in inhibitory activity. mdpi.com Furthermore, introducing an iodine atom at position 6 resulted in a compound with sub-micromolar activity against CDK9. mdpi.com These findings underscore that the position and nature of the halogen are critical determinants of bioactivity.
Alkylation on the aromatic ring also modulates activity. The presence of a methyl group at position 6 was explored in conjunction with a bromophenyl group at position 2, leading to potent CDK9 inhibition. mdpi.com General SAR studies on quinazolinones have identified positions 2, 6, and 8 as being highly significant for pharmacological effects. nih.govresearchgate.net
The following table illustrates the impact of various aromatic ring substitutions on the activity of quinazoline-based compounds against different targets.
| Position | Substituent | Compound Class | Target | Effect on Activity |
| C5 | Bromine | Quinazoline-2,4-dione | NHE-1 | Decrease nih.gov |
| C6 | Iodine | Quinazolin-4-one | CDK9 | Sub-micromolar activity mdpi.com |
| C6 | Methyl | Quinazolin-4-one | CDK9 | Potent inhibition mdpi.com |
The three-dimensional arrangement of atoms (stereochemistry) and the spatial distribution of key electronic and steric features (pharmacophore) are fundamental to a molecule's biological function. For quinazoline-2,4-diones, understanding these aspects is crucial for designing selective and potent inhibitors.
Pharmacophore models derived from 3D-QSAR studies provide valuable insights. For instance, models for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors indicated that bulky substituents might be favorable at certain positions, while hydrogen-bond acceptor groups are required at others for higher activity. nih.gov Similarly, for anticancer agents targeting FGFR4, contour maps from CoMSIA (Comparative Molecular Similarity Indices Analysis) models guide the design of new derivatives with improved activity. frontiersin.org
Docking studies further illuminate stereochemical requirements. The orientation of a quinazolinone derivative within the CDK9 active site showed that an NH group could form a critical hydrogen bond with a glutamate (B1630785) residue (Glu107), and a methyl group could make contact with a phenylalanine residue (Phe103) in the gatekeeper region of the enzyme. mdpi.com Furthermore, the observation that conformationally rigid guanidine mimics at N1 and N3 lead to higher NHE-1 inhibitory activity than flexible chains points to the importance of a pre-organized conformation for optimal binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR modeling is a computational technique that uses mathematical models to describe the relationship between the chemical structure of a molecule and its biological activity. frontiersin.org This approach is widely used to predict the activity of new compounds and to understand the key structural features driving potency.
Both 2D and 3D-QSAR models have been successfully developed for quinazoline-2,4-dione derivatives. In one study targeting HPPD, a 2D-MLR (multiple linear regression) model was built using genetic algorithms to select relevant descriptors. nih.gov Concurrently, 3D-QSAR models (CoMFA and CoMSIA) were developed, and the resulting contour maps provided a visual representation of the structural characteristics essential for HPPD inhibition. nih.gov These models demonstrated good predictive ability, as validated internally and externally. nih.gov
Another study focused on designing quinazoline-based inhibitors for osteosarcoma developed robust 2D and 3D-QSAR models. frontiersin.org The 3D-QSAR model, built using the CoMSIA method, yielded high statistical significance (Q² = 0.63, R² = 0.987) and strong predictive power. frontiersin.org The combination of descriptors from the 2D-QSAR and the contour maps from the 3D-QSAR provided novel ideas for compound design. frontiersin.org These predictive models are powerful tools in medicinal chemistry, enabling the rational design of new quinazoline (B50416) derivatives with potentially enhanced therapeutic properties.
Advanced Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding and predicting the interaction between a ligand, such as a quinazolinone derivative, and its target protein.
Prediction of Binding Modes and Affinities with Biological Targets
Computational studies on quinazolinone derivatives have identified several key biological targets, including various protein kinases and enzymes involved in DNA repair. The quinazoline-2,4(1H,3H)-dione scaffold, in particular, has been designed and evaluated as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a major target in oncology. nih.gov
Docking analyses of various quinazolinone derivatives reveal common binding patterns. The quinazolinone ring system often forms crucial hydrogen bonds with the protein's backbone. For instance, in studies targeting Bromodomain-containing protein 4 (BRD4) and PARP1, the carbonyl oxygen and nitrogen atoms of the quinazolinone ring engage in key hydrogen bonding interactions with amino acid residues like Asn433 in BRD4 and Gly863 in PARP1. nih.gov
The presence and position of the bromine atom are significant. Halogenation at positions 6, 7, or 8 of the quinazoline (B50416) ring can enhance biological activities. nih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's binding pocket, which can significantly increase binding affinity and selectivity. Docking studies of 6-bromo-quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain have shown that the bromine atom can form a halogen bond with methionine residues (Met769), contributing to the stabilization of the ligand in the active site. nih.gov It is predicted that the 7-bromo substituent of 7-Bromo-1-methyl-quinazoline-2,4-dione would similarly engage in such stabilizing interactions.
The table below summarizes docking results from studies on related quinazolinone compounds against various cancer-related targets.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 6-Bromo-quinazolin-4-one derivative | EGFR | -6.7 | Met769, Lys721, Arg817 |
| Quinazolin-4(3H)-one derivative | PARP1 / BRD4 | Not specified | Gly863 (PARP1), Asn433 (BRD4) |
| Quinazoline-based thiazole (B1198619) derivative | EGFR | Not specified | Not specified |
This table is generated based on data from related compounds to infer potential interactions. nih.govnih.govnih.gov
Virtual Screening for Identification of Novel Target Interactions
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The quinazolin-2,4-dione scaffold is frequently used in such screening campaigns due to its versatile binding capabilities. nih.gov
This methodology has been successfully applied to identify novel quinazolin-2,4-dione hybrids as potential antimalarial agents by targeting the Plasmodium falciparum Dihydroorotate (B8406146) dehydrogenase (pfDHODH) enzyme. nih.gov Similarly, virtual screening of quinazolinone libraries has led to the identification of potential inhibitors for other targets, demonstrating the power of this in silico approach. nih.gov For this compound, virtual screening could be employed to rapidly assess its binding potential against a wide array of kinases, polymerases, and other enzymes, potentially uncovering novel therapeutic applications.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights that complement experimental findings.
DFT studies on quinazolinone derivatives are used to optimize molecular geometry and analyze electronic properties. nih.gov Calculations are often performed using functionals like B3LYP with basis sets such as 6-31+G(d,p) to achieve a balance between accuracy and computational cost. nih.gov
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity, greater polarizability, and ease of intramolecular charge transfer, which can be crucial for biological activity. nih.gov In contrast, a large gap implies high stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are powerful tools for visualizing the charge distribution on a molecule's surface. researchgate.net They help predict how a molecule will interact with other species and identify sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For this compound, the MEP map would be expected to show significant negative potential around the two carbonyl oxygen atoms and the electronegative bromine atom, indicating these are key sites for hydrogen bonding and other electrostatic interactions. researchgate.net
The table below presents theoretical quantum chemical parameters calculated for related quinazolinone derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | -9.04 | -1.16 | 7.88 | 3.94 |
| 6-bromo-2-((4-nitrobenzyl)thio)-3-phenylquinazolin-4(3H)-one | -9.51 | -2.03 | 7.48 | 3.74 |
| Erlotinib (Reference Drug) | -8.84 | -1.49 | 7.35 | 3.67 |
This data is derived from DFT calculations on related 6-bromo-quinazolin-4-one derivatives and provides a reference for predicting the electronic properties of the target compound. nih.gov
In Silico Approaches for Mechanistic Elucidation and Rational Drug Design
In silico methods are integral to modern rational drug design, providing a framework to design, evaluate, and optimize new drug candidates before their synthesis. researchgate.netresearchgate.net The computational studies described above—molecular docking and quantum mechanics—are central to this process.
Rational drug design for quinazolinone derivatives involves a cycle of computational analysis and chemical synthesis. researchgate.net
Target Identification and Validation: Virtual screening can identify potential protein targets for the quinazolinone scaffold. nih.gov
Hit-to-Lead Optimization: Once a "hit" compound like this compound is identified, molecular docking is used to predict its binding mode and affinity. This information guides the design of new analogues with modified substituents to improve interactions with the target, for example, by enhancing hydrogen or halogen bonding to increase potency and selectivity. nih.gov
Mechanistic Insights: Quantum chemical calculations (DFT, HOMO-LUMO, MEP) provide a deeper understanding of the molecule's electronic properties. nih.gov This helps to explain observed structure-activity relationships (SAR) and predict the reactivity of newly designed compounds. For example, understanding the charge distribution via MEP can explain why certain parts of the molecule are critical for binding. researchgate.net
Pharmacokinetic Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.govrsc.org This allows chemists to filter out compounds that are likely to have poor drug-like properties early in the discovery process, saving time and resources.
Through the integration of these computational approaches, researchers can rationally design novel quinazolin-2,4-dione derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles for a wide range of diseases. nih.govrsc.org
Preclinical in Vitro Biological Assessments Mechanistic Focus
Comprehensive Enzyme Inhibition Assays and Kinetic Characterization
The quinazoline (B50416) and quinazolinone core structures are prevalent in the development of potent enzyme inhibitors targeting a wide array of proteins implicated in disease. While kinetic data for 7-Bromo-1-methyl-quinazoline-2,4-dione is not extensively detailed in public literature, studies on closely related analogs provide significant insights into the inhibitory potential of this chemical class against several key enzymes.
Derivatives of the quinazoline scaffold have been identified as effective inhibitors of phosphodiesterase 7 (PDE7), a cAMP-specific phosphodiesterase involved in inflammatory processes. nih.govnih.gov For instance, certain thioquinazoline and sulfarylquinazoline derivatives exhibit PDE7 inhibitory activity at submicromolar levels. researchgate.net Similarly, research into quinazoline-pyrimidine hybrids has shown inhibitory action against Dipeptidyl Peptidase-4 (DPP-4), an enzyme targeted in diabetes management. researchgate.net
Furthermore, the versatility of the quinazoline framework is highlighted by its activity against other enzyme families. Certain derivatives have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease therapy. mdpi.com In the realm of cancer research, quinazolinone fragments have been characterized as inhibitors of Activin Receptor-Like Kinase-2 (ALK2), a protein kinase involved in cellular signaling. acs.org The inhibitory concentrations for representative analogs against various enzymes are summarized below.
Interactive Table: Enzyme Inhibition by Quinazoline Analogs
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Thioquinazoline Derivative | PDE7 | Submicromolar | researchgate.net |
| Quinazoline-pyrimidine Hybrid | DPP-4 | Comparable to Metformin | researchgate.net |
| Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | AChE | 6.084 ± 0.26 | mdpi.com |
| Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | BChE | 29.01 ± 0.74 | mdpi.com |
Cell-Based Functional Assays for Pathway and Receptor Modulation
Cell-based assays are crucial for understanding how a compound affects cellular functions, such as signaling pathways and receptor interactions, in a more biologically relevant context.
Assessment of Receptor Binding and Activation Profiles
The quinazoline-2,4-dione scaffold has been successfully utilized to develop potent and selective ligands for G protein-coupled receptors (GPCRs). A notable example is the targeting of the sphingosine-1-phosphate receptor 2 (S1PR2). A series of quinazoline-2,4-dione analogs were synthesized and evaluated for their binding affinity to S1PR2 using a radioligand binding assay. nih.gov Several of these compounds demonstrated high potency, with IC50 values in the nanomolar range, and high selectivity over other S1P receptor subtypes. nih.gov
In another line of research, 2-aminoquinazoline (B112073) derivatives have been developed as antagonists for the A2A adenosine (B11128) receptor (A2AR), a target for neurodegenerative diseases and cancer. nih.gov These studies employed fluorescence polarization competition binding assays to determine the binding affinities (Ki) and functional assays to measure antagonist activity (IC50) in blocking cAMP production. nih.gov
Interactive Table: Receptor Binding Affinity of Quinazoline-2,4-Dione Analogs
| Compound Analog | Receptor Target | Assay Type | Binding Affinity (IC50/Ki) | Reference |
|---|---|---|---|---|
| Analog 2g | S1PR2 | [32P]S1P Binding | IC50: 6.3 nM | nih.gov |
| Analog 2i | S1PR2 | [32P]S1P Binding | IC50: 5.7 nM | nih.gov |
| Analog 2j | S1PR2 | [32P]S1P Binding | IC50: 4.8 nM | nih.gov |
| Analog 2k | S1PR2 | [32P]S1P Binding | IC50: 2.6 nM | nih.gov |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | hA2AR | Radioligand/FP Binding | Ki: 20 nM | nih.gov |
Analysis of Cellular Pathway Modulation and Gene Expression
Quinazoline derivatives have been shown to modulate critical cellular signaling pathways. For example, 2,4-diamino-quinazoline has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway. mdpi.com This compound was found to suppress the expression of Wnt target genes such as AXIN2, MYC, and LGR5 in gastric cancer cells. mdpi.com
In studies on quinazolin-4-one derivatives in breast cancer cells, significant modulation of gene expression related to apoptosis was observed. nih.gov Treatment with these compounds led to an increased expression of pro-apoptotic genes like P53, PUMA, and Bax, as well as caspases 3, 8, and 9. nih.gov Concurrently, a decrease in the expression of the anti-apoptotic gene Bcl2 was noted. nih.gov This modulation of gene expression shifts the cellular balance towards apoptosis.
Investigations into Apoptosis and Cell Cycle Modulation Mechanisms
A significant body of research points to the ability of the quinazoline scaffold to induce apoptosis and modulate the cell cycle in cancer cells. In human lung cancer (A549) and breast cancer (MCF-7) cell lines, certain quinazoline-pyrimidine hybrids have demonstrated potent antiproliferative activity. nih.gov
Flow cytometry analysis using Annexin V has confirmed that these compounds induce apoptosis in a dose-dependent manner. For one potent analog, the percentage of apoptotic A549 cells increased from 23.81% at a 5 µM concentration to 65.08% at a 15 µM concentration. nih.gov Cell cycle analysis further revealed that these compounds can cause cell cycle arrest, with some derivatives inducing a disruption at the pre-G1 and S phases in breast cancer cells. nih.govnih.gov This arrest prevents cancer cells from proceeding through division, ultimately contributing to the antiproliferative effect.
Mechanistic Studies Utilizing High-Throughput Screening Data
High-throughput screening (HTS) of large compound libraries is a powerful strategy for identifying novel biological activities for chemical scaffolds. While specific HTS data for this compound is not publicly available, this methodology has been instrumental in identifying the therapeutic potential of the broader quinazolin-4-one class.
For example, a cell-based HTS assay designed to find inhibitors of the HIF-1 (hypoxia-inducible factor-1) signaling pathway identified a quinazolin-4-one compound from a library of 73,000 molecules. researchgate.net HIF-1 is a key transcription factor that allows tumor cells to adapt to low-oxygen environments, and its inhibition is a validated anti-cancer strategy. researchgate.net This discovery underscores how HTS can uncover novel mechanisms of action for a given chemical class, paving the way for further focused mechanistic studies and lead optimization.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for Quinazoline-2,4-dione Diversification
The synthesis of the quinazoline-2,4-dione core and its derivatives is well-established, but there remains a pressing need for more sustainable and efficient methodologies. Future research should focus on green chemistry principles to reduce environmental impact and improve accessibility.
One promising avenue is the use of carbon dioxide (CO₂) as a C1 building block. Recent studies have demonstrated the feasibility of synthesizing quinazoline-2,4(1H,3H)-dione from CO₂ and 2-aminobenzonitrile. psu.eduuni.lucapes.gov.br The use of ionic liquids as dual solvent-catalysts in these reactions is particularly noteworthy, as they can operate at atmospheric pressure, offering a greener alternative to traditional methods that often require harsh conditions. psu.educapes.gov.br For example, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) has been shown to be an effective and recyclable catalyst for this transformation. capes.gov.br Another approach involves using 1-methylhydantoin (B147300) anion-functionalized ionic liquids, which can achieve high yields (up to 97%) in a solvent- and metal-free process. psu.edu
Further exploration into solid-phase synthesis also holds considerable potential. researchgate.net This technique allows for the rapid generation of diverse libraries of quinazoline-2,4-dione analogues by attaching primary amines to a resin support, which can then be cyclized to form the heterocyclic core. researchgate.net This high-throughput approach is invaluable for medicinal chemistry, enabling the efficient exploration of structure-activity relationships (SAR). researchgate.net
Other modern synthetic strategies include multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, and the use of novel catalysts like hydrotalcite clay or zinc(II) to facilitate cyclization under mild conditions. calpaclab.comchemicalbook.comnih.gov The development of one-pot tandem reactions, such as the oxidative rearrangement of isatins with amines, also presents an efficient and high-yielding route to these scaffolds. calpaclab.com
Identification of Undiscovered Molecular Targets and Novel Therapeutic Applications for Quinazoline-2,4-dione Derivatives
The therapeutic versatility of quinazoline-2,4-dione derivatives is vast, with established activities including anticancer, antimicrobial, and anti-inflammatory effects. nih.govdntb.gov.ua However, the full therapeutic potential of this scaffold is likely yet to be realized. Future research should aim to identify novel molecular targets to unlock new treatment paradigms.
A significant area of recent success has been the development of quinazoline-2,4-dione derivatives as PARP-1/2 inhibitors . researchgate.netnih.gov These inhibitors, particularly those bearing a 3-amino pyrrolidine (B122466) moiety, have shown potent antitumor activity by interfering with DNA repair mechanisms in cancer cells. nih.gov Some derivatives have demonstrated IC₅₀ values in the nanomolar range and have shown efficacy in xenograft tumor models, highlighting their potential in oncology. researchgate.net
Another promising frontier is the targeting of bacterial enzymes. Derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV , presenting a fluoroquinolone-like mechanism to combat bacterial infections and potentially circumvent existing resistance issues. chemicalbook.comnih.govdntb.gov.ua Similarly, the discovery of derivatives that inhibit chitin (B13524) synthase (CHS) opens up new possibilities for developing antifungal agents, as CHS is a crucial enzyme in the fungal cell wall synthesis that is absent in humans. nih.govresearchgate.net
Beyond these, the quinazoline-2,4-dione scaffold has been explored for a multitude of other targets, suggesting a rich field for further investigation. These include:
Na+/H+ Exchanger Isoform 1 (NHE-1) : Inhibition of NHE-1 is a validated strategy for cardiovascular diseases, and quinazoline-2,4-dione derivatives have shown potent, nanomolar-range inhibitory activity.
Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (pfDHODH) : As an essential enzyme for the malaria parasite, pfDHODH is a key target for new antimalarial drugs, and in silico studies have shown that quinazoline-2,4-dione hybrids have strong binding affinity.
Topoisomerase II (Topo II) : Certain triazolo[4,3-c]quinazolines act as DNA intercalators and Topo II inhibitors, inducing apoptosis in cancer cells.
Bromodomain Containing Protein 4 (BRD4) : Dual-target inhibitors that act on both PARP1 and BRD4 are being developed as a novel therapeutic strategy for breast cancer, based on the principle of synthetic lethality.
The diverse range of known targets underscores the privileged nature of the quinazoline-2,4-dione scaffold and strongly suggests that systematic screening and target identification efforts will continue to yield novel therapeutic applications.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is critical for accelerating the discovery of new drug candidates. The rational design of quinazoline-2,4-dione derivatives can be significantly enhanced by integrating advanced in silico techniques with traditional laboratory work.
Molecular docking is a powerful tool that has been extensively used to predict the binding modes of quinazoline-2,4-dione derivatives with their target proteins. chemicalbook.com For instance, docking studies have been crucial in understanding the interactions of derivatives with the active sites of DNA gyrase, pfDHODH, and PARP-1. chemicalbook.comnih.gov These computational insights help in prioritizing compounds for synthesis and provide a structural basis for observed biological activities.
Beyond simple docking, more sophisticated computational methods are being employed. Molecular dynamics (MD) simulations and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations can provide deeper insights into the stability of ligand-protein complexes and more accurately predict binding free energies. These methods were used to refine the docking poses of quinazoline-pyrimidine hybrids as potential EGFR inhibitors.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an indispensable part of modern drug discovery. By computationally screening for pharmacokinetic properties and drug-likeness based on criteria like Lipinski's Rule of Five, researchers can identify candidates with a higher probability of success in later developmental stages, saving considerable time and resources. The combination of in vitro biological evaluation with in silico docking and ADMET analysis provides a comprehensive profile of new derivatives, as demonstrated in studies of antibacterial quinazolin-2,4-diones. This integrated approach allows for a continuous feedback loop where experimental results inform and validate computational models, leading to more effective and rationally designed therapeutic agents.
Elucidation of Comprehensive Mechanisms of Action for Specific Derivatives like 7-Bromo-1-methyl-quinazoline-2,4-dione
While broad classes of quinazoline-2,4-dione derivatives have been studied, a deep mechanistic understanding of specific, promising compounds is often lacking. A key future direction is the detailed elucidation of the mechanism of action for individual molecules, such as This compound .
The compound this compound (CAS 1422209-78-6) is a known chemical entity, but its biological activity and mechanism of action remain largely unexplored in the public scientific literature. chemicalbook.com Research on isomeric and related compounds, however, provides a compelling rationale for its investigation. For example, a closely related isomer, 6-bromo-1-methyl-quinazoline-2,4-dione , has been functionalized and identified as a moderate inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). In that study, the bromine substitution at the 6-position was found not to significantly impact the inhibitory activity compared to its non-brominated counterpart.
This raises critical questions for future research regarding the 7-bromo isomer:
Does this compound also inhibit NHE-1?
How does the position of the bromine atom (C7 vs. C6) influence target affinity and selectivity? The electronic and steric effects of the halogen at different positions on the benzene (B151609) ring could lead to distinct pharmacological profiles.
What are the specific molecular interactions between the 7-bromo derivative and its potential protein targets? High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, would be invaluable.
Does this compound possess other, undiscovered biological activities? Given the scaffold's promiscuity, it should be screened against a wide range of targets, including kinases, polymerases, and other enzymes known to interact with quinazolinediones.
Elucidating the precise mechanism of action involves a multi-pronged approach, including target identification assays, enzymatic and cell-based functional assays, structural biology, and computational modeling. A thorough investigation into the pharmacological profile of this compound could uncover a novel therapeutic agent and would contribute significantly to the broader understanding of how substitution patterns on the quinazoline-2,4-dione core dictate biological function.
Q & A
Q. What strategies mitigate impurity formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
